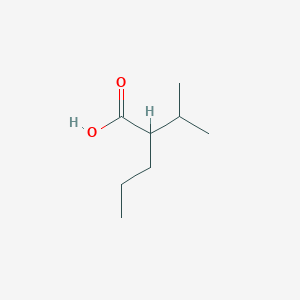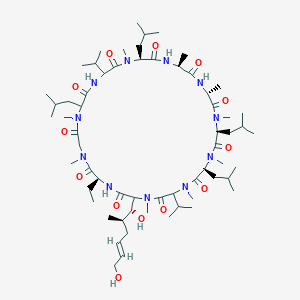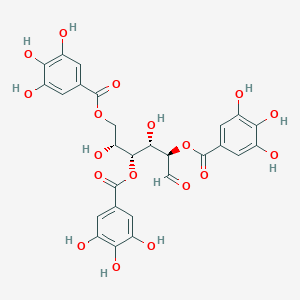
2,4,6-Tri-O-galloyl-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri-O-galloyl-D-glucose (TGG) is a polyphenolic compound that is found in various plants and has been extensively studied for its potential therapeutic applications. TGG is known to possess strong antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri-O-galloyl-D-glucose is not fully understood, but it is believed to act through multiple pathways. 2,4,6-Tri-O-galloyl-D-glucose has been shown to inhibit the activity of various enzymes, such as xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators. 2,4,6-Tri-O-galloyl-D-glucose also activates various signaling pathways, such as the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Efectos Bioquímicos Y Fisiológicos
2,4,6-Tri-O-galloyl-D-glucose has been shown to possess various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and cell proliferation, which may be useful in the prevention and treatment of various diseases. 2,4,6-Tri-O-galloyl-D-glucose has also been shown to improve glucose metabolism and insulin sensitivity, which may be useful in the management of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Tri-O-galloyl-D-glucose has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2,4,6-Tri-O-galloyl-D-glucose is also stable under various conditions, which makes it suitable for various experimental setups. However, 2,4,6-Tri-O-galloyl-D-glucose has some limitations, such as its low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 2,4,6-Tri-O-galloyl-D-glucose. One direction is to investigate the potential of 2,4,6-Tri-O-galloyl-D-glucose as a therapeutic agent for various diseases, such as cancer, diabetes, and cardiovascular diseases. Another direction is to explore the mechanism of action of 2,4,6-Tri-O-galloyl-D-glucose in more detail, which may provide insights into its therapeutic potential. Additionally, the development of new synthesis methods and formulations may improve the bioavailability and efficacy of 2,4,6-Tri-O-galloyl-D-glucose.
Métodos De Síntesis
2,4,6-Tri-O-galloyl-D-glucose can be synthesized from gallic acid and glucose through a series of chemical reactions. The synthesis process involves the esterification of gallic acid with glucose, followed by the oxidation of the resulting product to form 2,4,6-Tri-O-galloyl-D-glucose. The yield of 2,4,6-Tri-O-galloyl-D-glucose can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
2,4,6-Tri-O-galloyl-D-glucose has been extensively studied for its potential therapeutic applications. It has been shown to possess strong antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. 2,4,6-Tri-O-galloyl-D-glucose has also been shown to exhibit antibacterial and antiviral activities, which may be useful in the development of new antimicrobial agents.
Propiedades
Número CAS |
108043-99-8 |
|---|---|
Nombre del producto |
2,4,6-Tri-O-galloyl-D-glucose |
Fórmula molecular |
C27H24O18 |
Peso molecular |
636.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-2,4-dihydroxy-6-oxo-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]hexyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H24O18/c28-7-19(44-26(41)10-3-14(31)21(37)15(32)4-10)23(39)24(45-27(42)11-5-16(33)22(38)17(34)6-11)18(35)8-43-25(40)9-1-12(29)20(36)13(30)2-9/h1-7,18-19,23-24,29-39H,8H2/t18-,19+,23-,24-/m1/s1 |
Clave InChI |
LPHKXVRBKUUXIA-RKGYPADOSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
Sinónimos |
2,4,6-TGDG 2,4,6-tri-O-galloyl-D-glucose 2,4,6-tri-O-galloylglucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



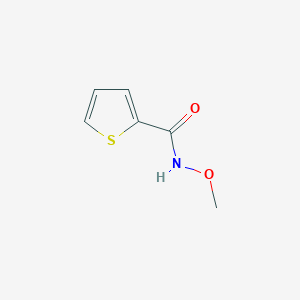
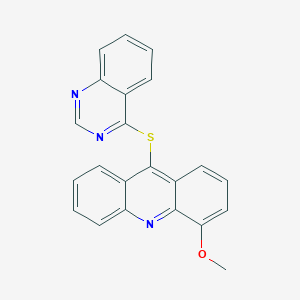
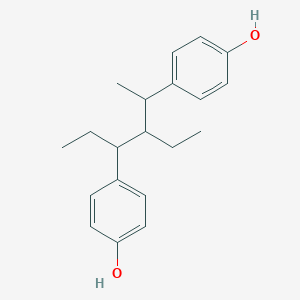


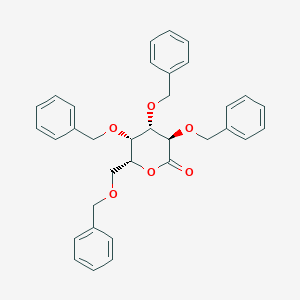
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)
